molecular formula C20H30N2O2 B11385806 (4-Methoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(4-Methoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11385806
M. Wt: 330.5 g/mol
InChI Key: QLCDFECZNMTUHE-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the 4-methoxybenzoyl group: This step usually involves acylation reactions, where the piperidine derivative is reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the 2-(piperidin-1-yl)ethyl group: This can be done through nucleophilic substitution reactions, where the piperidine derivative is reacted with 2-(piperidin-1-yl)ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzoyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific biological target. Generally, compounds of this class may interact with various molecular targets, such as:

    Receptors: Binding to specific receptors in the body to exert their effects.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating the activity of ion channels to affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperidine: Lacks the methoxy group and the 2-(piperidin-1-yl)ethyl group.

    4-Methoxybenzoylpiperidine: Lacks the 2-(piperidin-1-yl)ethyl group.

    2-(Piperidin-1-yl)ethylpiperidine: Lacks the 4-methoxybenzoyl group.

Uniqueness

1-(4-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the 4-methoxybenzoyl and 2-(piperidin-1-yl)ethyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O2/c1-24-19-10-8-17(9-11-19)20(23)22-15-6-3-7-18(22)12-16-21-13-4-2-5-14-21/h8-11,18H,2-7,12-16H2,1H3

InChI Key

QLCDFECZNMTUHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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